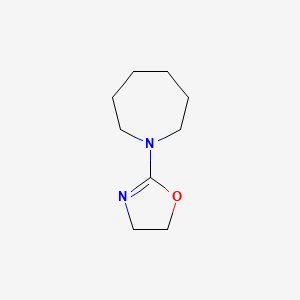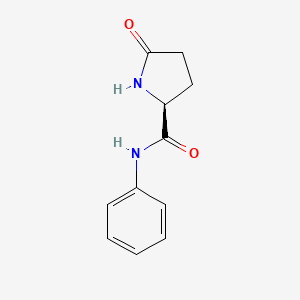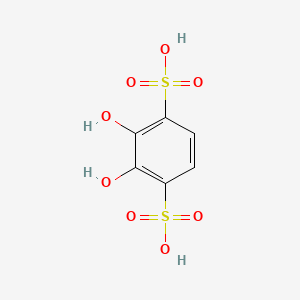
Azanium;2-aminoethanol;sulfuric acid;phenoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid, polymer with phenol, ammonium salt, compound with 2-aminoethanol is a complex chemical compound with diverse applications in various fields. This compound is formed by the polymerization of sulfuric acid with phenol, followed by the addition of ammonium salt and 2-aminoethanol. It is known for its unique chemical properties and reactivity, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid, polymer with phenol, ammonium salt, compound with 2-aminoethanol involves several steps:
Polymerization: Sulfuric acid is polymerized with phenol under controlled conditions to form a polymeric structure.
Addition of Ammonium Salt: Ammonium salt is then added to the polymeric structure, resulting in the formation of an ammonium salt complex.
Incorporation of 2-Aminoethanol: Finally, 2-aminoethanol is incorporated into the compound, completing the synthesis process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors where sulfuric acid and phenol are reacted under specific temperature and pressure conditions. The addition of ammonium salt and 2-aminoethanol is carefully controlled to ensure the desired chemical structure and properties are achieved.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid, polymer with phenol, ammonium salt, compound with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid, polymer with phenol, ammonium salt, compound with 2-aminoethanol has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for certain biological molecules.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of sulfuric acid, polymer with phenol, ammonium salt, compound with 2-aminoethanol involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, influencing their stability and reactivity. It may also act as a catalyst in certain chemical reactions, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfuric acid, polymer with phenol: This compound lacks the ammonium salt and 2-aminoethanol components, resulting in different chemical properties and applications.
Sulfuric acid, polymer with phenol, ammonium salt: This compound does not include 2-aminoethanol, leading to variations in its reactivity and uses.
Uniqueness
Sulfuric acid, polymer with phenol, ammonium salt, compound with 2-aminoethanol is unique due to the presence of both ammonium salt and 2-aminoethanol, which confer distinct chemical properties and enhance its versatility in various applications.
Eigenschaften
CAS-Nummer |
72727-54-9 |
|---|---|
Molekularformel |
C8H18N2O6S |
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
azanium;2-aminoethanol;sulfuric acid;phenoxide |
InChI |
InChI=1S/C6H6O.C2H7NO.H3N.H2O4S/c7-6-4-2-1-3-5-6;3-1-2-4;;1-5(2,3)4/h1-5,7H;4H,1-3H2;1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
IGUNZUDOLZTJAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[O-].C(CO)N.[NH4+].OS(=O)(=O)O |
Verwandte CAS-Nummern |
72727-54-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


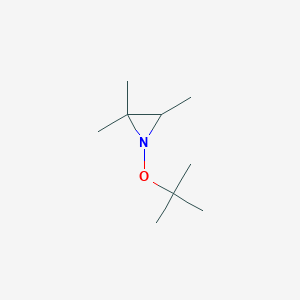
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)
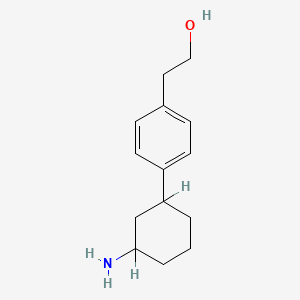

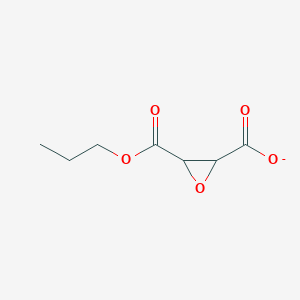


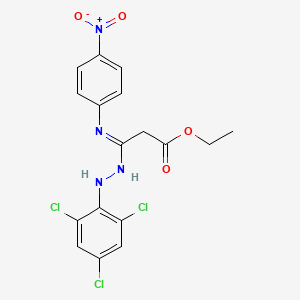
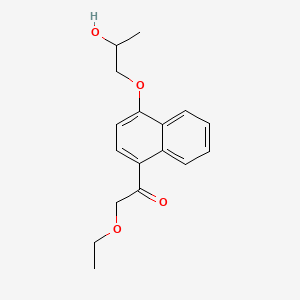

![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)
